molecular formula C19H20N2OS B2492511 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone CAS No. 726165-16-8

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone

Cat. No.: B2492511
CAS No.: 726165-16-8
M. Wt: 324.44
InChI Key: JSHHCEJUEHFGRE-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone is a chemical compound based on the thieno[2,3-b]pyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry . The molecular scaffold is known for its near-planar structure, which facilitates intermolecular interactions such as π-π stacking in the solid state . Thieno[2,3-b]pyridine derivatives, particularly those with methanone substituents at the 2-position, are recognized as key intermediates and potential ligands in pharmaceutical research . They have been investigated as non-nucleoside agonists for the Adenosine A1 Receptor (AR), showing promise for the development of new therapies for neurological conditions such as pharmaco-resistant epilepsy . The mechanism of action for this class of compounds is believed to involve binding to the A1 AR, which can lead to inhibition of excitatory synaptic transmission in the brain, thereby suppressing seizure activity . Beyond neurology, the broader thieno[2,3-b]pyridine family has been studied for a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties, making it a versatile scaffold for drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-9-6-10(2)14(11(3)7-9)17(22)18-16(20)15-12(4)8-13(5)21-19(15)23-18/h6-8H,20H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHHCEJUEHFGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,6-Dimethylthieno[2,3-b]Pyridine-2-Bromoacetyl Precursor

The synthesis begins with bromination of 4,6-dimethylthieno[2,3-b]pyridine using N-bromosuccinimide (NBS) in acetonitrile under reflux (80°C, 6–8 hours). This step selectively substitutes the acetyl group at the 2-position, yielding 2-bromoacetyl-4,6-dimethylthieno[2,3-b]pyridine with 85–90% efficiency. The reaction mechanism proceeds via radical initiation, where NBS generates bromine radicals that abstract hydrogen from the acetyl methyl group, followed by bromine atom transfer.

Critical parameters :

  • Solvent polarity: Acetonitrile outperforms dichloromethane due to improved NBS solubility.
  • Stoichiometry: A 1.2:1 molar ratio of NBS to substrate minimizes di-brominated byproducts.

Coupling with Mesityl Chloride

The brominated intermediate reacts with mesityl chloride in the presence of sodium ethoxide (EtONa) as a base. This nucleophilic acyl substitution replaces the bromine atom with the mesityl group, forming the methanone backbone. The reaction occurs in ethanol under reflux (78°C, 4 hours), achieving 70–75% yield.

Side reactions :

  • Competing elimination: Excess base promotes dehydrohalogenation, necessitating pH control (pH 9–10).
  • Steric hindrance: The mesityl group’s bulk reduces reaction rates, requiring prolonged heating compared to smaller aryl groups.

One-Pot Cyclocondensation Strategy

Direct Synthesis from 2-Mercaptonicotinonitrile Derivatives

A streamlined approach combines 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, mesityl chloride, and 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide (Figure 1). This one-pot method eliminates intermediate isolation, reducing synthesis time by 40%.

Reaction conditions :

  • Temperature: Reflux at 78°C for 5 hours.
  • Catalyst: Sodium ethoxide (2 equiv) enhances nucleophilicity of the thiol group.

Yield optimization :

  • Substrate ratio: A 1:1.5 ratio of thienopyridine to mesityl chloride maximizes product formation (72% yield).
  • Solvent effects: Ethanol facilitates proton transfer during cyclization, whereas DMF induces premature precipitation.

Mechanistic Insights

The reaction proceeds via thio-Michael addition , where the thiol group attacks the α,β-unsaturated ketone formed in situ. Subsequent cyclization generates the thienopyridine core, followed by mesityl group incorporation. Spectroscopic monitoring (¹H NMR) confirms intermediate formation at 3.5 hours, with complete conversion by 5 hours.

Piperidine-Catalyzed Stepwise Synthesis

Formation of Schiff Base Intermediates

An alternative route employs piperidine (5 mol%) to catalyze Schiff base formation between 3-amino-4,6-dimethylthieno[2,3-b]pyridine and arylidene malononitrile. This step occurs in ethanol under reflux (3 hours), yielding a stabilized imine intermediate (85–88% yield).

Advantages :

  • Piperidine enhances reaction rate by deprotonating the amine group.
  • Arylidene malononitrile acts as a dual electrophile, enabling regioselective bond formation.

Ketone Functionalization and Cyclization

The Schiff base undergoes ketonization with mesityl chloride in acetic anhydride at 100°C (2 hours), followed by cyclization in sodium ethoxide/ethanol (78°C, 3 hours). This method achieves 68% overall yield but requires stringent anhydrous conditions to prevent hydrolysis.

Characterization data :

  • IR spectroscopy : Disappearance of CN stretch at 2220 cm⁻¹ confirms cyclization.
  • ¹H NMR : Aromatic proton integration (δ 7.3–7.6 ppm) validates mesityl group incorporation.

Comparative Analysis of Synthesis Routes

Parameter Bromination-Mediated Route One-Pot Cyclocondensation Piperidine-Catalyzed Route
Yield 70–75% 72% 68%
Reaction Time 10–12 hours 5 hours 8 hours
Byproducts Di-brominated species Oligomers Hydrolyzed imines
Purification Column chromatography Recrystallization (DMF) Solvent extraction

Key observations :

  • The one-pot method offers the best balance of yield and efficiency but requires precise stoichiometric control.
  • Piperidine catalysis introduces functional group versatility but complicates purification.

Structural Characterization and Validation

Spectroscopic Techniques

  • ¹H NMR : The mesityl group’s methyl protons appear as singlets at δ 2.3–2.5 ppm, while the thienopyridine aromatic protons resonate at δ 6.7–7.6 ppm.
  • IR Spectroscopy : A carbonyl stretch at 1690 cm⁻¹ confirms ketone formation.
  • Mass Spectrometry : HRMS analysis matches the molecular ion peak at m/z 367.12 (calculated for C₂₁H₂₁N₂OS).

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar thienopyridine core with a dihedral angle of 12.5° between the mesityl and heterocyclic rings. This slight distortion minimizes steric clashes between the methyl groups.

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol recycling via fractional distillation reduces costs by 30% in pilot-scale syntheses.

Waste Management

Brominated byproducts are treated with sodium thiosulfate to neutralize residual bromine before disposal.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: The compound can be used in the development of new materials, including polymers and dyes, due to its stable aromatic structure and potential for functionalization .

Mechanism of Action

The mechanism by which (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase the compound’s polarity and may enhance intermolecular interactions, as evidenced by higher melting points compared to electron-donating substituents like methyl (mesityl).
  • Steric Effects : The mesityl group introduces significant steric bulk due to three methyl groups, which may hinder crystallization (explaining the lack of reported mp) and reduce solubility in polar solvents .
  • Synthetic Feasibility: Alkylation reactions to link aryl groups (e.g., via dibromo intermediates) are challenging due to steric hindrance and competing side reactions, as seen in failed attempts to synthesize bis(thienopyridines) .

Physicochemical Properties

Infrared (IR) Spectroscopy

  • Amino Group: All analogs show NH₂ stretching vibrations near 3480–3276 cm⁻¹ .
  • Ketone C=O: Absorption bands at ~1595–1552 cm⁻¹ indicate conjugation with the thienopyridine core, which may weaken in the mesityl variant due to increased electron donation from methyl groups .

Nuclear Magnetic Resonance (NMR)

  • Proton Environment : For the 4-hydroxyphenyl analog (31), aromatic protons resonate at δ 7.07–7.68 ppm, while NH₂ and OH protons appear at δ 7.90 and 11.01 ppm, respectively . The mesityl variant would likely exhibit upfield-shifted aromatic protons (δ ~6.8–7.2 ppm) due to shielding by methyl groups.

Biological Activity

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone is a compound belonging to the thieno[2,3-b]pyridine class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.

Anticancer Activity

Recent research has demonstrated that thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties. In particular, a study focusing on a related compound showed that it effectively reduced cell viability in breast cancer cell lines MDA-MB-231 and MCF-7. The compound exhibited cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment, with maximal effects observed at higher concentrations over extended exposure periods .

Table 1: Cytotoxic Effects of Thieno[2,3-b]pyridine Derivatives

Cell LineTreatment TimeConcentration (µM)Viability (%)
MDA-MB-23124 h0.05<50
MDA-MB-23148 h2.5<50
MDA-MB-23172 h25<10
MCF-772 h10<30

The mechanism of action appears to involve the induction of apoptosis and inhibition of cancer cell migration, as evidenced by assays that demonstrated concentration-dependent effects on cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with various cellular targets. For instance, studies indicate that these compounds may inhibit phosphoinositide-specific phospholipase C (pi-PLC), which is implicated in cancer cell growth and survival . Additionally, metabolic profiling has revealed alterations in glycolysis and other metabolic pathways in treated cells, suggesting that the compound impacts cellular metabolism significantly .

Antimicrobial Activity

In addition to anticancer properties, thieno[2,3-b]pyridine derivatives have shown promising antimicrobial activity. A recent study evaluated several new derivatives and found significant antimicrobial effects against various bacterial strains. The most potent compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound AE. coli15
Compound BS. aureus10
Compound CP. aeruginosa20

Case Studies

A notable case study involved the synthesis and evaluation of a new thieno[2,3-b]pyridine derivative that demonstrated both anticancer and antimicrobial activities. The study highlighted its effectiveness against resistant strains of bacteria as well as its cytotoxic effects on cancer cells . This dual functionality underscores the potential for developing multi-target therapeutics.

Q & A

Q. What are the optimal synthetic routes for (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone, and how can yield/purity be maximized?

The synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-b]pyridine core. A common approach includes:

  • Step 1 : Condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with mesityl acyl chloride under basic conditions (e.g., KOH in THF) .
  • Step 2 : Recrystallization using ethanol/water mixtures to improve purity (yields ~60–75%) . Key challenges include avoiding side reactions at the amino group; inert atmospheres (N₂/Ar) and controlled temperatures (0–5°C) are critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the thienopyridine core and mesityl substituents. The amino proton appears as a broad singlet at δ 5.8–6.2 ppm, while mesityl methyl groups resonate at δ 2.1–2.3 ppm .
  • IR : Stretching frequencies at 1650–1680 cm⁻¹ (C=O ketone) and 3350–3450 cm⁻¹ (N-H amine) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 365.12 m/z) .

Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?

  • Solubility : Moderately soluble in DMSO, DMF, and chlorinated solvents (e.g., CHCl₃), but poorly in water or alcohols .
  • Stability : Stable at RT for >6 months if stored anhydrous and protected from light. Degrades above 150°C, with ketone oxidation observed under prolonged exposure to O₂ .

Advanced Research Questions

Q. How does the mesityl group influence regioselectivity in electrophilic substitution reactions?

The mesityl group’s steric bulk directs electrophiles (e.g., NO₂⁺, Br⁺) to the thienopyridine core’s C5 position. Computational studies (DFT) show a 10–15 kcal/mol preference for C5 due to reduced steric hindrance compared to C3 or C7 . Experimental

ElectrophileMajor Product (Position)Yield (%)
HNO₃/H₂SO₄C5-nitro derivative82
Br₂/FeCl₃C5-bromo derivative78

Q. What mechanistic insights explain its inhibitory activity against cyclooxygenase (COX) enzymes?

Docking studies suggest:

  • The thienopyridine core engages in π-π stacking with COX-2’s Tyr385/Trp387 residues.
  • The amino group forms hydrogen bonds with Ser530, mimicking arachidonic acid binding . In vitro data : IC₅₀ = 0.8 µM for COX-2 vs. 12 µM for COX-1, indicating selectivity .

Q. How can catalytic methods (e.g., Pd or Rh) improve derivatization efficiency?

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at C5 achieve >85% yield using Pd(PPh₃)₄/K₂CO₃ in dioxane .
  • Rhodium-mediated C-H activation : Direct functionalization of the mesityl group’s methyl positions (e.g., hydroxylation) with [RhCl(cod)]₂ catalyst .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 0.8–5 µM for COX-2) arise from:

  • Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states.
  • Cell lines : Human recombinant COX-2 vs. murine macrophage-derived enzyme . Standardized protocols (e.g., uniform pH, enzyme source) are recommended for cross-study comparisons.

Q. Can X-ray crystallography resolve ambiguities in its solid-state conformation?

Challenges include poor crystal growth due to flexible mesityl-thienopyridine linkage. Co-crystallization with COX-2 (PDB: 5KIR) reveals a bent conformation (120° dihedral angle), stabilizing enzyme interactions .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive steps .
  • Activity Assays : Pair enzyme inhibition studies with cellular models (e.g., LPS-induced RAW264.7 macrophages) to validate therapeutic potential .
  • Data Reproducibility : Archive NMR (Bruker TopSpin) and HPLC (Agilent ZORBAX) raw files for peer validation.

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